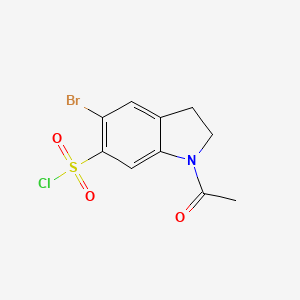
2-amino-3-(4-isopropylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-3-(4-isopropylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound is a member of the indolizine family, which has been widely studied for its biological activities.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of indolizine derivatives, including those similar to the specified compound, have been extensively studied. For instance, researchers have developed methods for synthesizing novel indolizine compounds that demonstrate cytotoxicity against certain cancer cell lines, highlighting their potential as therapeutic agents. These compounds are synthesized through reactions involving specific intermediates and undergo extensive characterization using techniques like IR, MS, 1H-NMR, and 13C-NMR to confirm their structures (Hassan, Hafez, & Osman, 2014).
Potential in Tropical Disease Treatment
Indolizine derivatives have also been synthesized for potential application in treating tropical diseases. This research focuses on creating isoxazoline indolizine amide compounds with an eye on addressing diseases prevalent in tropical regions, suggesting these compounds' versatility in medical applications (Zhang et al., 2014).
Antiviral and Antimicrobial Applications
Another significant area of application for indolizine derivatives includes their antiviral and antimicrobial potential. Studies have shown that certain benzamide-based 5-aminopyrazoles and their fused heterocycles exhibit remarkable activity against avian influenza viruses, indicating these compounds' role in developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).
Applications in Cancer and Tuberculosis Treatment
Research into indolizine-1-carboxamide derivatives has uncovered their efficacy in vitro against tuberculosis, cancer, inflammation, and bacterial infections. This broad spectrum of biological activity showcases the potential of these compounds in creating multifaceted therapeutic agents (Mahanthesha, Suresh, & Naik, 2022).
properties
IUPAC Name |
2-amino-N-(4-methoxyphenyl)-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-16(2)17-7-9-18(10-8-17)25(30)24-23(27)22(21-6-4-5-15-29(21)24)26(31)28-19-11-13-20(32-3)14-12-19/h4-16H,27H2,1-3H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPSKYCQWXSVNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-isopropylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2393427.png)
![2-(3-methoxybenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2393429.png)


![(Z)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2393433.png)
![N-(4-fluorobenzyl)-2-(3-(2-(4-isopropylphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2393434.png)


![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2393440.png)


![2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2393445.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2393447.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2393448.png)